molecular formula C14H25NO4 B8193626 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B8193626
M. Wt: 271.35 g/mol
InChI Key: KBQGZWJDMSGALX-JTQLQIEISA-N
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Description

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate starting material, such as (S)-2-amino-4-pentenoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.

    Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

    Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.

    Deprotection: (S)-2-amino-4-pentenoic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving amino acid metabolism and enzyme activity.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during chain elongation. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but without the ester group.

Uniqueness: (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to its tert-butyl ester group, which provides increased steric hindrance and stability compared to other ester groups. This makes it particularly useful in applications where stability and selective reactivity are crucial.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-8-9-10(11(16)18-13(2,3)4)15-12(17)19-14(5,6)7/h8,10H,1,9H2,2-7H3,(H,15,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQGZWJDMSGALX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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